Jasminoid A
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Overview
Description
Jasminoid A is an organic compound known for its aromatic properties, widely used in perfumery and cosmeticsThe molecular formula of this compound is C15H20O2, and it has a molar mass of 232.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasminoid A can be synthesized through multi-step organic synthesis routes. The synthetic method involves chemical reactions that typically include the use of volatile solvents such as ethers or alcohols for extraction and elution, followed by further purification to obtain a high-purity product .
Industrial Production Methods: In industrial settings, this compound is primarily obtained through extraction from natural plants. The extraction process involves using volatile solvents to extract the compound, followed by purification steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Jasminoid A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Jasminoid A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Widely used in the production of perfumes and cosmetics due to its pleasant fragrance
Mechanism of Action
The mechanism of action of Jasminoid A involves its interaction with various molecular targets and pathways. In plants, jasmonates (including this compound) are known to regulate growth, development, and stress responses. They act by binding to specific receptors, leading to the activation of signaling pathways that modulate gene expression and physiological responses .
Comparison with Similar Compounds
Jasmonic Acid: An organic compound found in several plants, known for its role in plant stress responses and development.
Geniposide: Another compound from Gardenia jasminoides, used for its medicinal properties.
Uniqueness of Jasminoid A: this compound is unique due to its specific aromatic properties and its wide application in perfumery and cosmetics. Unlike other similar compounds, it is primarily valued for its fragrance rather than its biological activities .
Properties
IUPAC Name |
(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQXGRZSKOUQU-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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